molecular formula C₂₃H₃₅NO₂ B1142460 (2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one CAS No. 159325-45-8

(2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one

Cat. No. B1142460
CAS RN: 159325-45-8
M. Wt: 357.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The investigation and synthesis of complex organic compounds, including steroids and their derivatives, have significant implications in medicinal chemistry and drug development. While the specific compound is not directly mentioned, research on related compounds helps understand its potential synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves advanced techniques like oxidative cyclization, which could be relevant to the synthesis of "(2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one". For instance, the preparation of steroidal intermediates through refined synthesis routes offers insights into synthesizing complex molecules efficiently (Ł. Kaczmarek et al., 2012).

Molecular Structure Analysis

The determination of crystal and molecular structures is crucial for understanding the properties of complex organic compounds. Research on fused ring compounds and their derivatives provides valuable information on the molecular structure that could be applied to analyze the structure of the subject compound (Chen Qi-Jie et al., 1987).

Chemical Reactions and Properties

Studies on the reactivity and chemical properties of steroids and related compounds can shed light on the reactions and properties of "this compound". For example, research on the inhibition of human cytochrome P45017alpha by steroidal inhibitors highlights the importance of molecular features like the 16,17-double bond in their mechanism of action, which could be relevant for understanding the chemical reactivity of the subject compound (M. Jarman et al., 1998).

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine Ring and Derivatives : The pyrrolidine ring is a saturated five-membered ring structure containing nitrogen, widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold stems from its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional molecule coverage due to pseudorotation. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported for their bioactive properties and target selectivity since 2015. These compounds are synthesized either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of pyrrolidine carbons plays a crucial role, with different stereoisomers and spatial orientations of substituents leading to varied biological profiles due to distinct binding modes to enantioselective proteins (Giovanna Li Petri et al., 2021).

Extraction and Analysis of Pyrrolizidine Alkaloids

Pyrrolizidine Alkaloids (PAs) in Medicinal Plants : PAs, including their N-oxides, are secondary metabolites found in plant families such as Asteraceae, Boraginaceae, and Fabaceae, serving as chemical defenses against herbivores but also posing toxicity risks in herbal preparations. Efficient extraction and robust analytical methods are essential for addressing public health concerns related to PA content in phytopharmaceutical formulations. Standardization of extraction conditions and sensitive determination methods, such as LC-MS, are required for ensuring safety levels concerning PA intake (T. Kopp et al., 2020).

Kinetics in Toxicity of Pyrrolizidine Alkaloids

Kinetic Determinants in PA Toxicity : The toxicity of PAs, particularly the 1,2-unsaturated types, is largely dependent on their kinetics, encompassing absorption, distribution, metabolism, and excretion (ADME) characteristics. Differences in ADME profiles significantly impact the relative toxicity and potency of PAs, highlighting the importance of considering kinetics in toxicity assessments and regulatory standards for combined risk evaluations. Physiologically-based kinetic (PBK) modeling and new approach methodologies (NAMs) can quantify kinetic differences between PAs and their N-oxides, aligning with the 3Rs principle in animal research (F. Widjaja et al., 2021).

properties

IUPAC Name

(2S,4R,6S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-20H,3-13H2,1-2H3/t14?,15?,16?,17?,18-,19-,20+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMJTNMGPPBIOY-AKQZMSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)N4CCCC4)CCC5C3(CC6C(C5)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1C[C@@H](C2=O)N4CCCC4)CCC5[C@@]3(C[C@@H]6[C@H](C5)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.